4-Phenyl-1-(phenylsulfonyl)-3-thiosemicarbazide
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Overview
Description
4-Phenyl-1-(phenylsulfonyl)-3-thiosemicarbazide is an organic compound that belongs to the class of thiosemicarbazides This compound is characterized by the presence of a phenyl group, a phenylsulfonyl group, and a thiosemicarbazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1-(phenylsulfonyl)-3-thiosemicarbazide typically involves the reaction of phenyl isothiocyanate with phenylsulfonyl hydrazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
Phenyl isothiocyanate+Phenylsulfonyl hydrazine→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-1-(phenylsulfonyl)-3-thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Phenyl-1-(phenylsulfonyl)-3-thiosemicarbazide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins by binding to their active sites. This interaction can disrupt normal cellular processes, leading to the desired biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1,3-thiazole-2-amines: These compounds share a similar thiazole moiety and have been studied for their antileishmanial activity.
4-Phenylsulfonyl-2,3,5,6-tetrachloropyridine: This compound has a phenylsulfonyl group and is used in various synthetic applications.
Uniqueness
4-Phenyl-1-(phenylsulfonyl)-3-thiosemicarbazide is unique due to its combination of a thiosemicarbazide moiety with phenyl and phenylsulfonyl groups. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for diverse scientific research applications.
Properties
CAS No. |
13153-02-1 |
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Molecular Formula |
C13H13N3O2S2 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
1-(benzenesulfonamido)-3-phenylthiourea |
InChI |
InChI=1S/C13H13N3O2S2/c17-20(18,12-9-5-2-6-10-12)16-15-13(19)14-11-7-3-1-4-8-11/h1-10,16H,(H2,14,15,19) |
InChI Key |
DCXSHBZROVDSAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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